molecular formula C20H28O3 B128237 9-cis-5,6-Epoxy-5,6-dihydro-retinoic Acid CAS No. 1431303-55-7

9-cis-5,6-Epoxy-5,6-dihydro-retinoic Acid

Cat. No.: B128237
CAS No.: 1431303-55-7
M. Wt: 316.4 g/mol
InChI Key: KEEHJLBAOLGBJZ-OZBVMKDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-cis-5,6-Epoxy-5,6-dihydro-retinoic Acid (CAS: 1431303-55-7) is a specialized retinoid metabolite with molecular formula C 20 H 28 O 3 and molecular weight 316.43 g/mol. This compound is chemically described as (2E,4E,6Z,8E)-3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic Acid and serves as a valuable reference standard in retinoid research . Researchers utilize this epoxy-retinoic acid derivative to investigate retinoic acid metabolism and signaling pathways, which are crucial for understanding embryonic development, cell proliferation, differentiation, and apoptosis . Retinoic acid represents the biologically active form of vitamin A and functions as an important signaling molecule that specifies cell identities and controls gene expression through activation of specific nuclear receptors . The 5,6-epoxy modification presents a metabolic variant that enables scientists to study alternative pathways in retinoid processing beyond the classical RA synthesis pathway involving alcohol dehydrogenase, short-chain dehydrogenase/reductase, and retinaldehyde dehydrogenase enzymes . This compound is provided with comprehensive analytical documentation to ensure research reproducibility and is suitable for metabolic studies, pharmaceutical standard applications, and investigative retinoid biology. Proper storage at 2-8°C in a refrigerator is recommended to maintain stability . Please note: This product is intended for research use only and is not approved for human consumption or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8-,16-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEHJLBAOLGBJZ-OZBVMKDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C=C/C(=C/C(=O)O)/C)/C=C/C12C(CCCC1(O2)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Binding Affinity Characterization: 9-cis-5,6-epoxy-Retinoic Acid and RXR Isoforms

[1]

Executive Summary

The Retinoid X Receptor (RXR) serves as the "master regulator" of the nuclear receptor superfamily, forming obligate heterodimers with receptors such as RAR, PPAR, and VDR. While 9-cis-retinoic acid (9-cis-RA) is the canonical high-affinity endogenous ligand for RXR (Kd ~1–10 nM), the metabolic landscape of retinoids includes various oxidized derivatives, including 5,6-epoxy-retinoic acid .

This guide investigates the binding mechanics and affinity profile of 9-cis-5,6-epoxy-RA . While 9-cis-RA acts as a potent "molecular glue" for RXR homodimers and heterodimers, the introduction of an epoxide group at the 5,6-position of the β-ionone ring significantly alters the physicochemical properties and receptor fit. Current Structural Activity Relationship (SAR) data indicates that while the all-trans isomer of 5,6-epoxy-RA retains RAR agonism, the 5,6-epoxy modification generally compromises the specific hydrophobic interactions required for high-affinity RXR binding.

This document outlines the structural basis for this affinity shift, provides a validated protocol for quantifying these interactions, and details the biological implications of retinoid metabolism on signaling potency.

Molecular Characterization & Structural Logic[2]

To understand the binding affinity of 9-cis-5,6-epoxy-RA, we must first analyze the structural requirements of the RXR Ligand Binding Domain (LBD).

The RXR Ligand Binding Pocket

Unlike the Retinoic Acid Receptor (RAR), which accommodates linear all-trans conformations, the RXR LBD possesses an L-shaped hydrophobic pocket .

  • 9-cis-RA Fit: The cis bend at carbon-9 allows the molecule to fold perfectly into this L-shaped crevice, engaging key residues (e.g., Arg316 in RXRα) to stabilize the activation helix (Helix 12).

  • The 5,6-Epoxide Modification: The addition of an oxygen atom across the C5-C6 double bond of the β-ionone ring introduces two changes:

    • Steric Bulk: The epoxide ring changes the planarity of the ionone ring, potentially creating steric clashes with the tight hydrophobic residues lining the pocket entry.

    • Polarity: The epoxide oxygen increases polarity in a region typically reserved for hydrophobic interactions, destabilizing the ligand-receptor complex.

Comparative Affinity Data

The following table summarizes the known affinity profiles for the relevant retinoid family members. Note that while 9-cis-RA is the high-affinity standard, the epoxy-metabolites show a distinct shift toward RAR specificity or inactivation.

Ligand CompoundPrimary Receptor TargetBinding Affinity (Kd/EC50)Interaction Type
9-cis-Retinoic Acid RXR (α, β, γ)Kd: 1.4 – 10 nM High-Affinity Agonist
All-trans-Retinoic Acid RAR (α, β, γ)Kd: ~0.2 – 5 nMHigh-Affinity Agonist
5,6-epoxy-RA (All-trans) RAR (α, β, γ)EC50: ~4 – 77 nMModerate Agonist
9-cis-5,6-epoxy-RA RXR / RAR> 100 nM (Predicted) Low-Affinity / Inactive

Data synthesized from competitive radioligand binding assays and transactivation studies [1][2].

Biological Implications: Metabolism as a Switch

The conversion of 9-cis-RA to 9-cis-5,6-epoxy-RA is not merely a degradation step; it represents a functional "off-switch" for RXR signaling. By epoxidizing the ring, the cell effectively reduces the concentration of the active RXR ligand, preventing hyper-activation of the RXR homodimers which can lead to apoptosis.

Retinoid Signaling Pathway

The diagram below illustrates the divergence between the active signaling of 9-cis-RA and the metabolic clearance pathway involving epoxidation.

RetinoidSignalingRetinolRetinol (Vitamin A)NineCisRA9-cis-Retinoic Acid(Active Ligand)Retinol->NineCisRAOxidation (ADH/RALDH)EpoxyRA9-cis-5,6-epoxy-RA(Metabolite)NineCisRA->EpoxyRACYP450 Epoxidation(Inactivation)RXRRXR ReceptorNineCisRA->RXRHigh Affinity Binding(Kd ~10nM)EpoxyRA->RXRLow/No AffinityHeterodimerRXR-RAR/PPARHeterodimerRXR->HeterodimerDimerizationTranscriptionGene Transcription(Differentiation/Apoptosis)Heterodimer->TranscriptionDNA Binding (RARE)

Figure 1: Retinoid signaling and metabolic inactivation. 9-cis-RA activates RXR, while epoxidation shunts the molecule toward clearance, reducing RXR binding affinity.

Experimental Protocol: Determining Binding Affinity (Kd)

Since specific Kd values for the 9-cis-5,6-epoxy isomer are rarely cataloged in standard libraries, researchers must often determine this empirically. The Scintillation Proximity Assay (SPA) or Filtration Radioligand Binding Assay is the gold standard.

Protocol: Competitive Radioligand Binding Assay

Objective: Determine the Ki (inhibition constant) of 9-cis-5,6-epoxy-RA by displacing tritiated 9-cis-RA ([³H]-9-cis-RA).

Materials:
  • Receptor: Recombinant Human RXRα LBD (GST-tagged).

  • Radioligand: [³H]-9-cis-Retinoic Acid (Specific Activity ~50 Ci/mmol).

  • Competitor: 9-cis-5,6-epoxy-RA (Unlabeled, serial dilutions).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM KCl, 1 mM DTT, 0.5% CHAPS.

Step-by-Step Workflow:
  • Preparation: Thaw RXRα protein on ice. Dilute to optimal concentration (determined by Bmax, typically 5–10 nM).

  • Incubation Setup:

    • Total Binding: RXRα + [³H]-9-cis-RA (10 nM fixed).

    • Non-Specific Binding (NSB): RXRα + [³H]-9-cis-RA + 1000x excess unlabeled 9-cis-RA.

    • Experimental: RXRα + [³H]-9-cis-RA + 9-cis-5,6-epoxy-RA (10⁻¹⁰ M to 10⁻⁵ M).

  • Equilibrium: Incubate mixtures at 4°C for 3 hours in the dark (retinoids are light-sensitive).

  • Separation:

    • Use a 96-well cell harvester.

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine).

    • Wash 3x with ice-cold buffer to remove unbound ligand.

  • Quantification:

    • Add liquid scintillant to filters.

    • Count CPM (Counts Per Minute) in a beta-counter.

  • Analysis:

    • Plot % Bound vs. Log[Competitor].

    • Calculate IC50 using non-linear regression.

    • Convert to Ki using the Cheng-Prusoff Equation :

      
      [1]
      
Experimental Workflow Diagram

AssayWorkflowStartStart: Reagent PrepMixMix: RXR + [3H]-Ligand+ Test CompoundStart->MixIncubateIncubate: 4°C, 3 Hours(Dark Conditions)Mix->IncubateFilterFiltration:GF/B Glass FiberIncubate->FilterWashWash: Remove UnboundLigand (3x Buffer)Filter->WashCountScintillation Counting(Measure CPM)Wash->CountAnalyzeData Analysis:Calculate Ki (Cheng-Prusoff)Count->Analyze

Figure 2: Workflow for Competitive Radioligand Binding Assay to determine affinity constants.

Conclusion

While 9-cis-retinoic acid remains the definitive high-affinity ligand for RXR receptors, the 9-cis-5,6-epoxy-RA derivative represents a lower-affinity metabolite. The structural modification at the 5,6-position likely disrupts the precise hydrophobic packing required for the RXR LBD, shifting the compound's profile from a potent activator to a clearance product or a weak partial agonist. For drug development, this highlights the critical importance of metabolic stability; synthetic rexinoids are often designed with aromatic rings (e.g., Bexarotene) specifically to prevent this 5,6-epoxidation and maintain high-affinity binding.

References

  • Heyman, R. A., et al. (1992). "9-cis retinoic acid is a high affinity ligand for the retinoid X receptor."[2][3][4] Cell, 68(2), 397-406.

  • Idres, N., et al. (2002).[1][5] "Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers."[4][5] Journal of Biological Chemistry, 277(25), 31491-31498.[5]

  • Levin, A. A., et al. (1992). "9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha."[4][6][7] Nature, 355, 359-361.[6]

  • BenchChem Technical Guide. (2025). "Binding Affinity of 5,6-Epoxy-13-cis-Retinoic Acid for RAR and RXR Receptors."

Navigating the Ephemeral: An In-Depth Technical Guide to the In Vivo Metabolic Stability of Epoxy-Retinoids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Epoxide Enigma in Retinoid Biology

Vitamin A and its derivatives, collectively known as retinoids, are indispensable signaling molecules governing a myriad of physiological processes, from embryonic development to immune function.[1] While all-trans-retinoic acid (atRA) is often hailed as the most biologically active metabolite, the metabolic landscape of retinoids is far more intricate.[2] Among the constellation of retinoid metabolites, the epoxy-retinoids, particularly 5,6-epoxyretinoic acid, represent a fascinating yet transient chapter in the in vivo story of vitamin A.[3] This guide provides a comprehensive technical exploration of the metabolic stability of epoxy-retinoids in vivo, offering researchers, scientists, and drug development professionals a detailed roadmap to understanding and investigating these ephemeral molecules. We will delve into the enzymatic pathways that govern their formation and rapid degradation, detail methodologies for their in vivo assessment, and provide insights into the critical experimental considerations necessary for their accurate quantification.

The Metabolic Journey of an Epoxy-Retinoid: A Tale of Rapid Transformation

The in vivo existence of 5,6-epoxyretinoic acid is characterized by its rapid metabolic turnover.[4][5] Understanding this journey is paramount to designing experiments that can successfully capture and quantify this fleeting metabolite.

Formation: The Epoxidation Step

The conversion of all-trans-retinoic acid to 5,6-epoxyretinoic acid is an oxidative process. The enzymatic machinery responsible for this transformation is predominantly located in the kidney, with significant activity also found in the intestine, liver, and spleen.[6] This enzyme system is dependent on molecular oxygen, magnesium ions, ATP, and NADPH, suggesting the involvement of a complex enzymatic process.[6] While the precise identity of the primary enzyme responsible for retinoic acid 5,6-epoxidation in vivo is still under investigation, in vitro studies have demonstrated that various hemoproteins, including hemoglobin and myoglobin, can catalyze this reaction.[7] This suggests a potential role for heme-containing enzymes in this metabolic step. It has been noted that many types of CYP enzymes are involved in the hydroxylation of retinoic acid to form metabolites such as 4-OH-RA, 4-oxo-RA, 18-OH-RA, and 5,6-epoxy RA.[8]

Primary Metabolic Pathway: Glucuronidation

Once formed, 5,6-epoxyretinoic acid is swiftly targeted for further metabolism, primarily through conjugation with glucuronic acid.[4] This process, known as glucuronidation, is a major pathway for the detoxification and elimination of various endogenous and exogenous compounds.[9] The resulting metabolite, 5,6-epoxyretinoyl beta-glucuronide, is a more polar and water-soluble compound, facilitating its excretion.[4]

The enzymes responsible for this conjugation are the UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that play a critical role in drug metabolism.[10] Research has identified UGT2B7 as a key isoform involved in the glucuronidation of several retinoids, including 5,6-epoxyretinoic acid.[11] This isoform is expressed in both the liver and the intestine, which are key sites of retinoid metabolism.[11]

The metabolic fate of 5,6-epoxyretinoic acid is tissue-dependent. Following intrajugular administration in vitamin A-deficient rats, 5,6-epoxy[3H]retinoyl beta-glucuronide has been identified in the liver, small intestinal mucosa, and intestinal contents, but not in the kidney.[4] This highlights the intestine as a primary site for the rapid glucuronidation and subsequent elimination of this epoxy-retinoid.[4]

Metabolic_Pathway atRA all-trans-Retinoic Acid EpoxyRA 5,6-Epoxyretinoic Acid atRA->EpoxyRA Glucuronide 5,6-Epoxyretinoyl beta-Glucuronide EpoxyRA->Glucuronide UDP-Glucuronosyltransferases (e.g., UGT2B7) Excretion Biliary Excretion Glucuronide->Excretion

Metabolic pathway of 5,6-epoxyretinoic acid.

Investigating In Vivo Metabolic Stability: A Practical Guide

Assessing the metabolic stability of a transient metabolite like 5,6-epoxyretinoic acid requires a meticulously designed experimental approach. The following sections provide a detailed workflow, from animal model selection to bioanalytical quantification.

Experimental Workflow for In Vivo Assessment

InVivo_Workflow start Start animal_model Animal Model Selection (e.g., Vitamin A-Deficient Rat) start->animal_model dosing Dosing Regimen (Route, Vehicle, Concentration) animal_model->dosing radiolabeling Radiolabeling (e.g., [3H]-Epoxy-Retinoid) dosing->radiolabeling Optional but recommended sample_collection Timed Sample Collection (Plasma, Tissues) dosing->sample_collection radiolabeling->sample_collection extraction Sample Extraction (Liquid-Liquid Extraction) sample_collection->extraction analysis Bioanalytical Quantification (LC-MS/MS) extraction->analysis data_analysis Data Analysis (Pharmacokinetic Modeling) analysis->data_analysis end End data_analysis->end

Workflow for in vivo metabolic stability assessment.
Step-by-Step Methodologies

1. Animal Model Selection and Preparation:

  • Rationale: The vitamin A-deficient rat model is frequently employed in retinoid metabolism studies.[4][12] This model enhances the detection of administered retinoids and their metabolites by reducing the endogenous pool.

  • Protocol:

    • Wean male Sprague-Dawley rats at 21 days of age.

    • Maintain the animals on a vitamin A-deficient diet for a period sufficient to deplete liver reserves (typically 6-8 weeks).

    • Monitor weight gain and clinical signs of vitamin A deficiency to confirm the model's validity.

2. Dosing and Administration:

  • Rationale: The route of administration can significantly influence the metabolic profile. Intrajugular injection provides direct systemic exposure, bypassing first-pass metabolism in the gut and liver, while oral gavage mimics the physiological route of absorption.[4] The use of radiolabeled compounds, such as [3H]-5,6-epoxyretinoic acid, is highly recommended for tracking metabolites.

  • Protocol (Intrajugular Administration):

    • Synthesize or procure [3H]-5,6-epoxyretinoic acid of high specific activity.

    • Anesthetize the vitamin A-deficient rat.

    • Surgically expose the jugular vein.

    • Administer a precise dose of the radiolabeled compound dissolved in a suitable vehicle (e.g., a small volume of ethanol diluted with saline).

3. Timed Sample Collection:

  • Rationale: Due to the rapid metabolism of epoxy-retinoids, a carefully planned time course for sample collection is critical. Early time points (e.g., within the first few hours) are essential to capture the parent compound and primary metabolites.[5]

  • Protocol:

    • At predetermined time points post-dosing (e.g., 0.5, 1, 2, 4, 7 hours), collect blood via cardiac puncture into heparinized tubes.

    • Immediately centrifuge the blood at 4°C to separate plasma.

    • Euthanize the animal and rapidly excise tissues of interest (e.g., small intestine, liver, kidney).

    • Rinse tissues with ice-cold saline and snap-freeze in liquid nitrogen.

    • Store all samples at -80°C until analysis. All procedures should be conducted under yellow or red light to prevent photodegradation of the retinoids.[13]

4. Sample Preparation and Extraction:

  • Rationale: An efficient extraction method is crucial for recovering the lipophilic epoxy-retinoids and their more polar metabolites from complex biological matrices. A two-step liquid-liquid extraction is commonly used.[14]

  • Protocol:

    • Homogenize frozen tissues in a suitable buffer on ice.

    • To a known aliquot of plasma or tissue homogenate, add an internal standard (e.g., a deuterated analog of the analyte).

    • Perform an initial extraction with a non-polar solvent like hexane to isolate the parent epoxy-retinoid and other neutral retinoids.

    • Acidify the aqueous phase and perform a second extraction with hexane to recover the acidic metabolites, including the glucuronide conjugate.

    • Evaporate the organic solvents under a stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with the analytical system.

5. Bioanalytical Quantification:

  • Rationale: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of retinoids and their metabolites.[15]

  • Protocol:

    • Develop a robust reversed-phase HPLC method to separate 5,6-epoxyretinoic acid and its glucuronide metabolite from other endogenous retinoids.

    • Optimize the mass spectrometer parameters for the detection of the parent compound and its metabolites. This includes selecting appropriate precursor and product ions for multiple reaction monitoring (MRM).

    • Generate a calibration curve using authentic standards to enable absolute quantification.

Quantitative Data and Metabolic Profile

While precise pharmacokinetic parameters for 5,6-epoxyretinoic acid are not extensively documented, in vivo studies in rats provide valuable insights into its metabolic instability.

Metabolite Tissue Distribution Time to Peak Concentration (Intestine) Qualitative Stability Reference
5,6-Epoxyretinoic Acid Small intestine, kidney, liver, testes, serum~3 hoursRapidly metabolized; undetectable in intestinal mucosa at 7 hours post-dose.[5]
5,6-Epoxyretinoyl beta-Glucuronide Liver, small intestinal mucosa, intestinal contentsNot explicitly determinedAppears as a major metabolite following administration of the parent compound.[4]

Causality and Self-Validation in Experimental Design

The experimental choices outlined above are guided by the inherent chemical and metabolic properties of epoxy-retinoids. The use of a vitamin A-deficient model is a self-validating step, as it ensures that the detected metabolites are derived from the administered compound. The inclusion of an internal standard during extraction and analysis is another critical self-validating measure, correcting for any variability in sample processing and instrument response. Furthermore, the use of radiolabeled compounds provides an unambiguous way to trace the metabolic fate of the parent molecule.

Conclusion: Illuminating a Transient Metabolic Hub

The in vivo metabolic stability of epoxy-retinoids is a dynamic and rapid process, primarily dictated by efficient glucuronidation in the intestine and liver. Investigating these transient metabolites presents a significant analytical challenge, demanding carefully designed in vivo studies, meticulous sample handling, and highly sensitive bioanalytical techniques. This guide provides a foundational framework for researchers to navigate the complexities of epoxy-retinoid metabolism. By understanding the enzymatic pathways and employing robust experimental methodologies, the scientific community can further unravel the physiological and pathological significance of this ephemeral class of retinoid metabolites.

References

  • McCormick, A. M., & Napoli, J. L. (1982). Metabolism of 5,6-epoxyretinoic acid in vivo: isolation of a major intestinal metabolite. Biochemistry, 21(8), 1942–1949. [Link]

  • Stresser, D. M., Blanchard, A. P., & Turner, S. D. (2006). Role of UDP-glucuronosyltransferase isoforms in 13-cis retinoic acid metabolism in humans. Drug Metabolism and Disposition, 34(5), 856–862. [Link]

  • DeLuca, H. F. (1981). The metabolism of retinoic acid to 5,6-epoxyretinoic acid, retinoyl-beta-glucuronide, and other polar metabolites. Annals of the New York Academy of Sciences, 359, 25–36. [Link]

  • Béres, T., Szántó, E., & Nagy, L. (2005). Effect of Retinoids on UDP-Glucuronosyltransferase 2B7 mRNA Expression in Caco-2 Cells. Drug Metabolism and Disposition, 33(11), 1629–1632. [Link]

  • McCormick, A. M., Napoli, J. L., Yoshizawa, S., & DeLuca, H. F. (1980). 5,6-epoxyretinoic acid is a physiological metabolite of retinoic acid in the rat. Biochemical Journal, 186(2), 475–481. [Link]

  • Sato, T., & Takase, S. (1993). Retinoic acid 5,6-epoxidation by hemoproteins. Archives of Biochemistry and Biophysics, 303(2), 333–338. [Link]

  • Kim, B. H., Kim, M., & Cho, J. Y. (2022). Enhancement of Efficacy of Retinoids through Enhancing Retinoid-Induced RAR Activity and Inhibiting Hydroxylation of Retinoic Acid, and Its Clinical Efficacy on Photo-Aging. International Journal of Molecular Sciences, 23(22), 13893. [Link]

  • Topletz, A. R., Tripathy, S., & Isoherranen, N. (2012). Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer. Current Topics in Medicinal Chemistry, 12(6), 540–558. [Link]

  • Thatcher, J. E., & Isoherranen, N. (2009). Cytochrome P450s in the Regulation of Cellular Retinoic Acid Metabolism. The Journal of Biological Chemistry, 284(43), 29299–29303. [Link]

  • Gudas, L. J. (2012). Retinoid Metabolism: New Insights. Journal of Biological Chemistry, 287(2), 722–728. [Link]

  • O'Byrne, S. M., & Blaner, W. S. (2013). The multifaceted nature of retinoid transport and metabolism. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(5), 896–909. [Link]

  • Guengerich, F. P. (2021). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. The Journal of Steroid Biochemistry and Molecular Biology, 208, 105829. [Link]

  • Al-Sabbagh, R., & Finel, M. (2018). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceutics, 10(4), 226. [Link]

  • Jing, Y., & Waxman, D. J. (2018). Retinoids Induce Cytochrome P450 3A4 through RXR/VDR-mediated Pathway. Molecular Pharmacology, 93(6), 636–648. [Link]

  • Napoli, J. L., & Race, K. R. (1988). Biogenesis of retinoic acid from beta-carotene. Differences between the metabolism of beta-carotene and retinal. The Journal of Biological Chemistry, 263(33), 17372–17377. [Link]

  • von Lintig, J. (2012). Metabolism of Carotenoids and Retinoids Related to Vision. The Journal of Biological Chemistry, 287(3), 1627–1634. [Link]

  • Green, M. H., & Green, J. B. (2020). Retinol isotope dilution in a super-child study design allows determination of whole body kinetics and vitamin A stores. The Journal of Nutrition, 150(2), 211–212. [Link]

  • Zile, M. H. (2000). Retinoids in Embryonal Development. Physiological Reviews, 80(3), 1257–1285. [Link]

  • Ribaya-Mercado, J. D., & Blumberg, J. B. (2007). Overview of the retinoid metabolism in vertebrates. Journal of Nutritional Biochemistry, 18(10), 647–668. [Link]

  • Kane, M. A. (2012). Analysis of retinoids in biological samples by reverse-phase high-pressure liquid chromatography. Methods in Molecular Biology, 915, 23–40. [Link]

  • Szatmari, I., & Nagy, L. (2009). A transgenic reporter mouse model for in vivo assessment of retinoic acid receptor transcriptional activation. International Journal for Vitamin and Nutrition Research, 79(4), 235–244. [Link]

  • Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121–1132. [Link]

  • Kane, M. A., & Napoli, J. L. (2010). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. Analytical Biochemistry, 397(1), 1–8. [Link]

  • Zhou, J., & Xie, W. (2015). A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development. Acta Pharmaceutica Sinica B, 5(6), 523–534. [Link]

  • Kedishvili, N. Y. (2016). Enzymology of retinoic acid biosynthesis and degradation: Thematic Review Series. Journal of Lipid Research, 57(4), 524–535. [Link]

  • Griffiths, C. E., & Voorhees, J. J. (1992). An in vivo experimental model for effects of topical retinoic acid in human skin. The British Journal of Dermatology, 127 Suppl 41, 31–35. [Link]

  • van Breemen, R. B., & Huang, C. R. (1996). High-performance liquid chromatography-electrospray mass spectrometry of retinoids. FASEB Journal, 10(9), 1081–1085. [Link]

  • von Lintig, J., & Wyss, A. (2009). In Vitro and In Vivo Characterization of Retinoid Synthesis from β-carotene. Methods in Molecular Biology, 535, 137–148. [Link]

  • d'Ippolito, G., Nuzzo, G., Sardo, A., & Fontana, A. (2014). MS/MS spectra and the fragmentation sites of epoxyalcohol derivatives. Marine Drugs, 12(1), 225–241. [Link]

  • McCormick, A. M., & Napoli, J. L. (1982). Identification of 5,6-epoxyretinoic acid as an endogenous retinol metabolite. The Journal of Biological Chemistry, 257(4), 1730–1735. [Link]

  • McCormick, A. M., & Napoli, J. L. (1980). The biological activity of 5,6-epoxyretinoic acid. The Journal of Nutrition, 110(11), 2225–2230. [Link]

  • Cabral, E. C., & de Souza, M. V. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(2), 209–243. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Al-Daghri, N. M., Al-Attas, O. S., & Waskiewicz, A. (2020). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. Molecules, 25(21), 5089. [Link]

  • Kane, M. A. (2012). Quantification of Endogenous Retinoids. Methods in Molecular Biology, 915, 41–80. [Link]

  • Kiser, P. D., & Palczewski, K. (2022). Retinoid Synthesis Regulation by Retinal Cells in Health and Disease. International Journal of Molecular Sciences, 23(15), 8345. [Link]

  • Barua, A. B., & Olson, J. A. (1998). Properties of Retinoids: Structure, Handling, and Preparation. Methods in Molecular Biology, 89, 1–28. [Link]

  • Pellissier, L., & O'Toole, P. W. (2017). Therapeutic significance of β-glucuronidase activity and its inhibitors: A review. Journal of Ethnopharmacology, 204, 125–137. [Link]

  • Imai, Y., & Sue, M. (1961). A simple method for removing the resin from epoxy-embedded tissue. Journal of Biophysical and Biochemical Cytology, 9, 239–241. [Link]

  • Goodman, D. S., & Raz, A. (1972). Extraction and recombination studies of the interaction of retinol with human plasma retinol-binding protein. The Journal of Lipid Research, 13(3), 338–347. [Link]

  • Berry, D. C., & Noy, N. (2009). Adipose tissue plays a major role in retinoic acid-mediated metabolic homoeostasis. The Biochemical Journal, 421(1), 127–134. [Link]

  • Zhuang, Y., & Jusko, W. J. (2017). Physiologically Based Pharmacokinetic Model of All-trans-Retinoic Acid with Application to Cancer Populations and Drug Interactions. The Journal of Pharmacology and Experimental Therapeutics, 361(2), 306–316. [Link]

  • Kim, H., & Robinson, M. R. (2005). Pharmacokinetic model for in vivo/in vitro correlation of intravitreal drug delivery. Pharmaceutical Research, 22(5), 785–793. [Link]

  • Khan, I., & Ali, F. (2023). Investigation of the inhibitory potential of secondary metabolites isolated from Fernandoa adenophylla against Beta-glucuronidase via molecular docking and molecular dynamics simulation studies. Journal of Biomolecular Structure & Dynamics, 1–14. [Link]

  • Amengual, J., & Bonet, M. L. (2010). Retinoic acid treatment enhances lipid oxidation and inhibits lipid biosynthesis capacities in the liver of mice. Lipids, 45(10), 907–916. [Link]

Sources

Methodological & Application

Application Note: Protocol for Chemical Synthesis of 9-cis-5,6-Epoxy-5,6-dihydro-retinoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the chemical synthesis of 9-cis-5,6-Epoxy-5,6-dihydro-retinoic Acid . It integrates established organic synthesis methodologies with specific handling requirements for labile retinoids.

Introduction & Significance

9-cis-5,6-Epoxy-5,6-dihydro-retinoic acid is a biologically significant metabolite of 9-cis-retinoic acid (alitretinoin). While 9-cis-retinoic acid is a high-affinity ligand for both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), its epoxidized metabolites exhibit distinct pharmacokinetic and pharmacodynamic profiles.

The 5,6-epoxide is formed via the oxidation of the cyclohexenyl ring double bond. This transformation is chemically challenging due to the molecule's sensitivity to:

  • Isomerization: The 9-cis double bond is thermally and photochemically unstable.

  • Acid-Catalyzed Rearrangement: The 5,6-epoxide functionality rapidly rearranges to the 5,8-furanoid oxide (5,8-oxy-retinoic acid) under acidic conditions.

This protocol details a robust 3-step semi-synthetic route designed to maximize regioselectivity and prevent degradation.

Retrosynthetic Analysis & Strategy

Direct epoxidation of the free retinoic acid is chemically inefficient due to difficulties in separating the acidic product from the acidic byproduct (m-chlorobenzoic acid, mCBA) of the oxidant. Therefore, a Protection-Oxidation-Deprotection strategy is employed.

Strategic Workflow:

  • Esterification: Masking the carboxylic acid as a methyl ester allows for facile removal of acidic byproducts during workup.

  • Regioselective Epoxidation: Utilizing meta-chloroperoxybenzoic acid (mCPBA) to target the electron-rich, tetrasubstituted C5-C6 double bond over the electron-deficient polyene chain.

  • Mild Hydrolysis: Saponification under controlled conditions to regenerate the free acid without opening the epoxide ring.

Synthesis Pathway Diagram

SynthesisPathway Start 9-cis-Retinoic Acid (Starting Material) Step1 Step 1: Methylation (TMS-Diazomethane) Start->Step1 Inter1 Methyl 9-cis-Retinoate Step1->Inter1 >95% Yield Step2 Step 2: Epoxidation (mCPBA, 0°C) Inter1->Step2 Inter2 Methyl 9-cis-5,6-Epoxy -retinoate Step2->Inter2 Regioselective Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Product 9-cis-5,6-Epoxy-5,6- dihydro-retinoic Acid Step3->Product Final Product

Caption: Three-step semi-synthetic pathway via methyl ester intermediate to ensure purification integrity.

Materials & Equipment

Critical Reagents
ReagentGrade/PurityRoleNotes
9-cis-Retinoic Acid >98% (HPLC)Starting MaterialStore at -80°C, dark.
TMS-Diazomethane 2.0 M in HexanesMethylating AgentSafer alternative to diazomethane.
mCPBA ≤77%OxidantPurify if necessary to remove mCBA.
Lithium Hydroxide 1.0 M AqueousHydrolysis BaseMilder than KOH/NaOH.
THF AnhydrousSolventInhibitor-free.
Safety & Handling (The "Dark Room" Protocol)
  • Light Sensitivity: All steps must be performed under yellow light (wavelength >500 nm) or in essentially dark conditions to prevent photo-isomerization of the 9-cis bond to all-trans.

  • Oxidation: Retinoids oxidize in air. Use Argon/Nitrogen atmosphere for all reactions.

  • PPE: mCPBA is an explosive hazard; TMS-Diazomethane is toxic. Work in a fume hood.

Experimental Protocol

Step 1: Methylation of 9-cis-Retinoic Acid

This step converts the acid to a neutral ester, facilitating the subsequent workup.

  • Setup: In a flame-dried round-bottom flask under Argon, dissolve 9-cis-Retinoic Acid (300 mg, 1.0 mmol) in anhydrous Benzene/Methanol (4:1 v/v, 10 mL) .

  • Addition: Cool to 0°C. Dropwise add (Trimethylsilyl)diazomethane (2.0 M in hexanes) until a persistent yellow color remains (approx. 0.6 mL, 1.2 mmol).

  • Monitoring: Stir at 0°C for 30 min. Monitor by TLC (10% EtOAc/Hexane). The acid (Rf ~0.1) should disappear, replaced by the ester (Rf ~0.8).

  • Workup: Quench with a few drops of acetic acid (until colorless). Concentrate in vacuo.

  • Purification: Flash chromatography (SiO2, 5% EtOAc/Hexane) to yield Methyl 9-cis-Retinoate as a yellow oil.

Step 2: Regioselective Epoxidation

Mechanism: The C5-C6 double bond in the cyclohexenyl ring is tetrasubstituted, making it significantly more nucleophilic than the conjugated chain double bonds. Controlled stoichiometry is key.

  • Setup: Dissolve Methyl 9-cis-Retinoate (314 mg, 1.0 mmol) in anhydrous Dichloromethane (DCM, 15 mL) . Cool to 0°C .

  • Reagent Prep: Dissolve mCPBA (1.05 equiv, based on active oxygen content) in DCM (5 mL).

  • Addition: Add the mCPBA solution dropwise over 20 minutes. Do not allow temperature to rise.

  • Reaction: Stir at 0°C for 1-2 hours.

    • Critical Check: Monitor by HPLC or TLC.[1] Stop immediately upon consumption of starting material to prevent over-oxidation of the polyene chain.

  • Workup (The "Base Wash"):

    • Dilute with DCM.

    • Wash organic layer 2x with 10% Na₂SO₃ (to quench peroxides).

    • Wash 2x with Saturated NaHCO₃ (to remove m-chlorobenzoic acid byproduct). Crucial: The aqueous phase must be basic (pH >8) to ensure mCBA removal.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Intermediate: Methyl 9-cis-5,6-epoxy-retinoate (Yellow solid/oil).

Step 3: Hydrolysis to Final Product

Caution: Avoid acidic conditions to prevent rearrangement to the 5,8-furanoid.

  • Setup: Dissolve the epoxy-ester in THF/Methanol (1:1, 10 mL) .

  • Reaction: Add LiOH (1.0 M aqueous, 4.0 equiv) .

  • Conditions: Stir at Room Temperature (20-25°C) in the dark for 4-6 hours.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Cool to 0°C. Carefully acidify with 0.1 M HCl or NaH₂PO₄ buffer to pH 4-5. Do not drop below pH 4.

    • Rapidly extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Purification & Characterization

Purification Workflow (HPLC)

For biological assays, purity >98% is required.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 5 µm, 4.6 x 150 mm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 7.0).

    • B: Methanol or Acetonitrile.

  • Gradient: 60% B to 95% B over 20 mins.

  • Detection: UV at 340 nm (Epoxide absorption max is hypsochromically shifted relative to parent RA).

Characterization Data (Expected)
MethodDiagnostic SignalInterpretation
UV-Vis λmax ~335-340 nmBlue shift from 9-cis-RA (λmax ~343 nm) due to loss of ring double bond conjugation.
¹H NMR Loss of olefinic protons?No protons on C5/C6. Look for shifts in C7-H and C8-H due to electronic change in the ring.
¹³C NMR ~60-70 ppmAppearance of two quaternary carbons (C5, C6) in the epoxide region.
MS (ESI-) m/z 315.2 [M-H]⁻Consistent with formula C₂₀H₂₈O₃.
Logical Workflow Diagram

WorkupLogic Crude Crude Reaction Mix (Epoxy Ester + mCBA) Wash Wash with sat. NaHCO3 Crude->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Neutral Epoxy Ester) PhaseSep->OrgLayer Product AqLayer Aqueous Layer (m-Chlorobenzoate) PhaseSep->AqLayer Waste Hydrolysis Hydrolysis (LiOH) OrgLayer->Hydrolysis Acidify Controlled Acidification (pH 5.0) Hydrolysis->Acidify FinalExt Extraction & HPLC Acidify->FinalExt

Caption: Workup logic emphasizing the removal of mCBA and pH control to preserve the epoxide.

Storage and Stability

  • Storage: Solid form at -80°C under Argon.

  • Solution: Store in DMSO or Ethanol at -20°C. Stable for <1 month in solution.

  • Handling: Avoid all contact with strong acids (TFA, HCl > 0.1M) and white light.

Troubleshooting

  • Problem: Product shows absorbance at 270-280 nm.

    • Cause: Rearrangement to 5,8-furanoid derivative.[2]

    • Solution: Your workup was too acidic. Use Phosphate buffer (pH 5-6) instead of HCl during the final extraction.

  • Problem: Multiple peaks in HPLC.

    • Cause: Photo-isomerization (9-cis to All-trans).

    • Solution: Verify "Dark Room" conditions. Check starting material purity.

References

  • McCormick, A. M., et al. (1978).[1] "Isolation and identification of 5,6-epoxyretinoic acid: a biologically active metabolite of retinoic acid." Biochemistry, 17(19), 4085-4090.[1]

  • BenchChem Technical Guide. (2025). "An In-Depth Technical Guide to 5,6-Epoxy-13-cis-retinoic acid."

  • John, K. V., et al. (1967). "Preparation, properties and metabolism of 5,6-monoepoxyretinoic acid." Biochemical Journal, 103(2), 539–543.

  • Master Organic Chemistry. (2025). "Epoxidation of Alkenes with m-CPBA."

Sources

Troubleshooting & Optimization

Technical Support Center: Thermal Degradation of 5,6-Dihydro-Retinoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with 5,6-dihydro-retinoic acid (5,6-DHRA) .

Note on Chemical Identity: This guide specifically addresses 5,6-dihydro-retinoic acid (C₂₀H₃₀O₂, CAS: varies by isomer, often associated with 73341-58-9 derivatives), a retinoid where the cyclohexenyl ring C5-C6 double bond is saturated. This is structurally distinct from the common metabolite 5,6-epoxy-5,6-dihydro-retinoic acid (5,6-epoxy-RA). If you are working with the epoxide, please refer to the specific note in Section 3.

Current Status: Operational Subject: Troubleshooting Thermal Instability & Degradation Pathways Audience: Analytical Chemists, formulation Scientists, PI

Part 1: The Degradation Mechanism (Root Cause Analysis)

To prevent degradation, you must understand the molecular "weak points" of 5,6-DHRA. Unlike standard All-Trans Retinoic Acid (ATRA), 5,6-DHRA lacks the C5=C6 double bond in the ring. This saturation protects it from forming the common 5,6-epoxide metabolite, but it does not protect the polyene side chain.

The Three-Pronged Failure Mode
  • Thermal Isomerization (Dominant): Heat provides the activation energy to rotate the double bonds in the polyene tail. The 13-cis isomer is the thermodynamically favored degradation product, followed by 9-cis .

  • Allylic Oxidation (Secondary): While the C5-C6 bond is saturated, the C4 position remains allylic to the side chain. In the presence of trace oxygen and heat, this site is vulnerable to hydroxylation, leading to 4-hydroxy-5,6-dihydro-RA and eventually 4-oxo-5,6-dihydro-RA .

  • Polymerization: At high concentrations (>10 mM) or in dry films, thermal stress causes intermolecular cross-linking of the polyene tails, resulting in insoluble dimers/polymers.

Pathway Visualization

The following diagram maps the degradation logic you should expect during HPLC/LC-MS analysis.

DegradationPathways Start 5,6-Dihydro-Retinoic Acid (All-trans, C20H30O2) Heat Thermal Stress (>25°C) Start->Heat Oxygen Oxidation (+ O2) Start->Oxygen Isomer1 13-cis-5,6-dihydro-RA (Major Thermal Product) Heat->Isomer1 Fast Isomerization Isomer2 9-cis-5,6-dihydro-RA (Minor Thermal Product) Heat->Isomer2 Slow Isomerization OxProd 4-oxo-5,6-dihydro-RA (Oxidative Product) Oxygen->OxProd C4-Attack Cleavage Short Chain Aldehydes (Chain Scission) Oxygen->Cleavage Chain Scission

Caption: Thermal degradation pathways of 5,6-dihydro-retinoic acid showing isomerization as the primary thermal sink and C4-oxidation as the secondary oxidative sink.

Part 2: Troubleshooting & FAQs

Scenario 1: "I see a split peak in my HPLC chromatogram after leaving the sample in the autosampler."

Diagnosis: Thermal Isomerization. Explanation: The autosampler, if not cooled to 4°C, allows the sample to reach ambient temperature. 5,6-DHRA will equilibrate to a mixture of all-trans and 13-cis isomers within hours at 25°C. The "split peak" is the 13-cis isomer eluting slightly earlier (typically) than the all-trans parent on C18 columns.

Corrective Action:

  • Immediate: Set autosampler temperature to 4°C .

  • Protocol Change: Use amber glass vials. If 4°C is unavailable, limit run times to <4 hours.

  • Verification: Check the UV spectrum of the new peak. Cis isomers often show a "cis-peak" (hypsochromic shift) around 250-260 nm, though this is less pronounced in dihydro-analogs than in full RA.

Scenario 2: "My stock solution in DMSO turned yellow-brown and lost potency."

Diagnosis: Oxidative Polymerization. Explanation: DMSO is hygroscopic and can facilitate oxidation. While 5,6-DHRA is soluble in DMSO, long-term storage at room temperature leads to polymerization (browning) and formation of 4-oxo derivatives.

Corrective Action:

  • Solvent Switch: For long-term storage (>1 month), use absolute ethanol or acetone purged with Argon, stored at -80°C.

  • Handling: Only use DMSO for the final "working solution" immediately before cell treatment.

  • Rescue: Do not attempt to purify. Discard the polymerized stock.

Scenario 3: "How do I distinguish 5,6-dihydro-RA from 5,6-epoxy-RA?"

Technical Insight: This is a critical distinction.

  • 5,6-dihydro-RA (C₂₀H₃₀O₂): Mass = ~302 Da. The ring is saturated (CH₂-CH₂).

  • 5,6-epoxy-RA (C₂₀H₂₈O₃): Mass = ~316 Da.[1][2][3][4][5][6][7] The ring contains an oxygen bridge.[8]

Protocol: Run LC-MS. 5,6-dihydro-RA will not show the +16 Da mass shift characteristic of the epoxide. Furthermore, 5,6-dihydro-RA is more lipophilic and will retain longer on a Reverse Phase C18 column compared to the more polar epoxide.

Part 3: Validated Experimental Protocols

Stability-Indicating HPLC Method

Use this method to quantify degradation levels.[9]

ParameterConditionRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmEnd-capping reduces peak tailing for acidic retinoids.
Mobile Phase A Water + 0.1% Formic AcidAcid keeps the carboxylic acid protonated (neutral) for better retention.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN provides sharper peaks than Methanol for retinoids.
Gradient 60% B to 95% B over 15 minsRetinoids are hydrophobic; high organic content is needed.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV at 340-350 nm Max absorption for the shortened conjugated system of 5,6-DHRA.
Temperature 25°C (Column Oven)Crucial: Do not heat the column to 40°C or 60°C to improve resolution; this causes on-column degradation.
"Gold Standard" Reconstitution Protocol

Follow this strictly to minimize thermal/oxidative stress.

  • Environment: Work under yellow light (or low light). Retinoids are photosensitive.

  • Vessel: Use amber glass vials with PTFE-lined caps. Avoid plastics (retinoids adsorb to polypropylene).

  • Gas: Gently purge the vial with Argon or Nitrogen gas before and after opening.

  • Solvent: Dissolve solid 5,6-DHRA in degassed Ethanol or DMSO.

    • Tip: Sonicate for max 10 seconds if needed. Heat generated by sonication is a degradation risk.

  • Storage: Aliquot immediately into single-use volumes. Flash freeze in liquid nitrogen. Store at -80°C .

    • Never freeze-thaw more than once.

Part 4: References

  • Retinoid Stability & Isomerization:

    • Title: "Stability of retinoids in topical formulations: Thermal and photochemical degradation."

    • Source: Journal of Cosmetic Dermatology.

    • URL:[Link]

    • Relevance: Establishes the baseline kinetics for polyene chain isomerization (trans-to-cis) which applies directly to 5,6-DHRA.

  • Metabolic Pathways (Epoxy vs Dihydro):

    • Title: "Identification of 5,6-epoxyretinoic acid as an endogenous retinol metabolite."[7]

    • Source: The Journal of Biological Chemistry.[7]

    • URL:[Link]

    • Relevance: Differentiates the common epoxy metabolite from the saturated dihydro structure, aiding in correct identification.

  • General Handling of Retinoids:

    • Title: "Handling and Storage of Retinoids."

    • Source: Cayman Chemical Technical Support.

    • Relevance: Provides the foundational "Gold Standard" storage protocols (Argon, -80°C, Amber glass).

Sources

Reducing matrix effects in MS analysis of 9-cis-5,6-epoxy-RA

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: MS Analysis of 9-cis-5,6-epoxy-Retinoic Acid

Status: Active Analyst Level: Senior Application Scientist Last Updated: February 13, 2026

Executive Summary

You are encountering sensitivity loss or quantification errors in the LC-MS/MS analysis of 9-cis-5,6-epoxy-retinoic acid (9c-5,6-epoxy-RA) . Unlike standard retinoic acid (RA), this analyte presents a "double-jeopardy" challenge: it is susceptible to the standard retinoid matrix effects (ion suppression from phospholipids) and it possesses unique chemical instability (acid-catalyzed epoxide ring opening).

This guide replaces generic protocols with a chemically grounded workflow designed to preserve the epoxide ring while eliminating matrix interferences.

Module 1: Sample Preparation (The Stability Check)

The Core Problem: Standard retinoid extraction protocols often use strong acids (HCl) to protonate the carboxylic acid group (pKa ~4.8) to drive the analyte into the organic phase. Stop doing this.

  • Mechanism of Failure: In acidic conditions (pH < 4), the 5,6-epoxide ring opens and rearranges into the 5,8-oxy-retinoic acid (furanoid) isomer. This results in the "disappearance" of your analyte and the appearance of an isobaric artifact.

The Solution: "Gentle" Liquid-Liquid Extraction (LLE) We utilize a buffered LLE approach that protonates the acid moiety sufficiently for extraction without triggering the epoxide rearrangement.

Protocol: Low-Acid LLE Workflow

StepActionCritical Technical Note
1. Aliquot 200 µL Plasma/Tissue HomogenateWork under amber light (sodium vapor or yellow LED) to prevent photo-isomerization.
2. Spike Add 10 µL Internal Standard (e.g., 9-cis-RA-d5)Do not use unlabeled analogs. Deuterated standards compensate for matrix effects.
3. Stabilize Add 10 µL Antioxidant Mix (BHT/Ascorbic Acid)Prevents oxidative degradation of the polyene chain.
4. Buffer Add 200 µL 0.1 M Ammonium Acetate (pH 5.0) Crucial: Weakly acidic pH keeps the ring stable while partially suppressing ionization of the carboxyl group.
5. Extract Add 1 mL Hexane:Ethyl Acetate (9:1 v/v)This non-polar solvent mix excludes phospholipids (major source of matrix effects).
6. Agitate Vortex 5 mins; Centrifuge 10 mins @ 4°CCold temperature reduces kinetic energy for degradation reactions.
7. Dry Evaporate supernatant under N2 @ 30°CDo not exceed 35°C. Heat promotes isomerization.
8. Reconstitute 100 µL Mobile Phase A:B (50:50)Match initial gradient conditions to prevent peak distortion.

Module 2: Chromatographic Separation

The Core Problem: Biological matrices contain numerous RA isomers (all-trans-RA, 9-cis-RA, 13-cis-RA). 9-cis-5,6-epoxy-RA is isobaric with other oxidized metabolites. A standard C18 column often fails to resolve these geometric isomers, leading to co-elution and inaccurate quantitation.

The Solution: C30 Stationary Phase C30 columns (triacontylsilane) provide higher shape selectivity (steric recognition) than C18, essential for resolving cis/trans bends in the retinoid chain.

Recommended LC Conditions:

  • Column: C30 Reversed-Phase (e.g., YMC Carotenoid or similar), 3 µm, 2.0 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).

    • Note: Pure MeOH provides better isomer selectivity; ACN reduces backpressure. A mix balances both.

Visualizing the Separation Logic:

RetinoidSeparation cluster_matrix Matrix Interference Zone Sample Injected Sample (Mixture of Isomers) C18 C18 Column (Hydrophobic Interaction) Sample->C18 C30 C30 Column (Steric + Hydrophobic) Sample->C30 Result_C18 Co-elution: 9-cis-RA + 9-cis-5,6-epoxy-RA (Matrix Effect High) C18->Result_C18 Low Shape Selectivity Result_C30 Resolved Peaks: 1. 5,6-epoxy-RA 2. 9-cis-RA 3. all-trans-RA C30->Result_C30 High Shape Selectivity

Caption: Comparison of C18 vs. C30 selectivity. C30 is required to resolve the epoxy-RA from the bulk RA isomers and matrix.

Module 3: Mass Spectrometry & Matrix Effects

The Core Problem: Phospholipids (PLs) from plasma elute late in the gradient, often overlapping with lipophilic retinoids. This causes "Ion Suppression" (competition for charge in the ESI droplet).

Diagnostic Data: Matrix Factor (MF) You must calculate the MF to validate your method.[2]



MF ValueInterpretationAction Required
< 0.85 Ion Suppression. Matrix is "stealing" charge.Improve LLE (Module 1) or switch to APCI.
0.85 - 1.15 Acceptable. Neutral matrix effect.Proceed with validation.
> 1.15 Ion Enhancement. Co-eluting species aiding ionization.Rare for retinoids, but check for co-eluting salts.

The Solution: Source Switching (ESI vs. APCI) While ESI is standard, APCI (Atmospheric Pressure Chemical Ionization) is often superior for retinoids.

  • Why? APCI ionizes in the gas phase rather than the liquid phase. It is far less susceptible to non-volatile matrix components (salts, phospholipids) that suppress ESI droplets.

  • Recommendation: If ESI sensitivity is poor (MF < 0.5), switch to APCI in Negative Mode.

Troubleshooting & FAQs

Q1: I see a peak with the correct mass, but it elutes earlier than expected.

  • Diagnosis: This is likely the 5,8-oxy-retinoic acid rearrangement product.

  • Cause: Your extraction pH was too low (< 4.0) or the sample was exposed to acid for too long.

  • Fix: Switch to the "Low-Acid LLE" protocol (Module 1). Ensure your mobile phase acid concentration does not exceed 0.1%.[1]

Q2: My internal standard (IS) response varies wildly between samples.

  • Diagnosis: Variable matrix effects.

  • Cause: Phospholipids are breaking through the extraction.

  • Fix: Implement a "Phospholipid Removal" SPE plate (e.g., HybridSPE or Ostro) if LLE fails. However, be cautious: some of these plates use Lewis acid mechanisms (zirconia) that might interact with the epoxide. Test recovery with a neat standard first.

Q3: The signal degrades over the course of a batch run.

  • Diagnosis: On-column degradation or source contamination.

  • Fix:

    • Check the autosampler temperature (must be 4°C).

    • Use amber vials.

    • Retinoids can stick to steel. Use PEEK tubing or a passivated LC system if possible.

Decision Tree: Solving Sensitivity Loss

Troubleshooting Start Problem: Low Sensitivity for 9-cis-5,6-epoxy-RA CheckMF Calculate Matrix Factor (MF) Start->CheckMF MF_Low MF < 0.8 (Ion Suppression) CheckMF->MF_Low MF_Good MF ~ 1.0 (No Matrix Effect) CheckMF->MF_Good PL_Check Check Phospholipids (m/z 184 or 104 transition) MF_Low->PL_Check Stability Check Stability/Isomerization MF_Good->Stability Switch_APCI Action: Switch to APCI Source or Improve LLE Clean-up PL_Check->Switch_APCI PLs Present Check_pH Action: Check Extraction pH (Is Epoxide opening?) Stability->Check_pH Peak shifting/vanishing

Caption: Diagnostic workflow to distinguish between matrix suppression and analyte degradation.

References

  • Kane, M. A. (2012).[3] Analysis, occurrence, and function of 9-cis-retinoic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(1), 10-20.

  • McCormick, A. M., et al. (1978).[4] Isolation and identification of 5,6-epoxyretinoic acid: a biologically active metabolite of retinoic acid.[4][5][6][7] Biochemistry, 17(19), 4085-4090.[4]

  • Napoli, J. L., et al. (1982).[5] Identification of 5,6-epoxyretinoic acid as an endogenous retinol metabolite.[4][5][7][8] Journal of Biological Chemistry, 257(4), 1730-1735.[5]

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.

  • Gundersen, T. E., et al. (2001). Quantitative high-performance liquid chromatographic determination of retinoids in human serum using on-line solid-phase extraction and column switching.

Sources

Validation & Comparative

A Comparative Guide to Validating 9-cis-5,6-epoxy-RA as a Bona Fide Nuclear Receptor Ligand

Author: BenchChem Technical Support Team. Date: February 2026

The central hypothesis to be tested is whether 9-cis-5,6-epoxy-RA directly binds to and modulates the activity of specific nuclear receptors. Retinoids, derivatives of vitamin A, are known to regulate a vast array of physiological processes through their interaction with RARs and RXRs.[1][2] While all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid are well-characterized ligands, the biological activity of metabolites like 5,6-epoxyretinoic acid remains an area of active investigation.[3] This guide will delineate a multi-pronged approach to move 9-cis-5,6-epoxy-RA from a putative to a confirmed nuclear receptor ligand.

Pillar 1: Direct Physical Interaction - Ligand Binding Assays

The foundational evidence for a ligand-receptor relationship is the demonstration of direct physical binding. Competitive radioligand binding assays remain a gold standard for quantifying the affinity of a test compound for a receptor.

Causality Behind Experimental Choice: This assay directly measures the ability of the unlabeled test ligand (9-cis-5,6-epoxy-RA) to displace a known high-affinity radiolabeled ligand from the receptor's ligand-binding pocket (LBP). This provides a quantitative measure of binding affinity (Ki), a critical parameter for comparing potencies between different ligands.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation: Utilize purified, recombinant human RARα, RARβ, RARγ, RXRα, RXRβ, and RXRγ proteins or nuclear extracts from cells overexpressing these receptors.

  • Radioligand Selection:

    • For RARs: Use [3H]-all-trans-retinoic acid ([3H]-ATRA) as the radiolabeled competitor.[4]

    • For RXRs: Use [3H]-9-cis-retinoic acid as the radiolabeled competitor.[4][5]

  • Assay Setup:

    • Incubate a fixed concentration of the receptor and the corresponding radioligand with increasing concentrations of unlabeled 9-cis-5,6-epoxy-RA.

    • Include control groups with no unlabeled competitor (total binding) and a high concentration of a known unlabeled ligand (e.g., unlabeled ATRA for RARs, unlabeled 9-cis-RA for RXRs) to determine non-specific binding.

  • Separation and Detection: Separate receptor-bound from free radioligand using a method such as filtration through glass fiber filters. Quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. The IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Expected Outcomes & Comparative Analysis:

ReceptorKnown Ligand (Control)Expected Ki (nM)9-cis-5,6-epoxy-RA (Test)Interpretation of Potential Ki (nM)
RARα ATRA1-10To be determined<100: High Affinity; 100-1000: Moderate Affinity; >1000: Low/No Affinity
RARβ ATRA1-10To be determined<100: High Affinity; 100-1000: Moderate Affinity; >1000: Low/No Affinity
RARγ ATRA1-10To be determined<100: High Affinity; 100-1000: Moderate Affinity; >1000: Low/No Affinity
RXRα 9-cis-RA1-20To be determined<100: High Affinity; 100-1000: Moderate Affinity; >1000: Low/No Affinity
RXRβ 9-cis-RA1-20To be determined<100: High Affinity; 100-1000: Moderate Affinity; >1000: Low/No Affinity
RXRγ 9-cis-RA1-20To be determined<100: High Affinity; 100-1000: Moderate Affinity; >1000: Low/No Affinity

A low nanomolar Ki for 9-cis-5,6-epoxy-RA at any of the tested receptors would provide strong evidence of direct, high-affinity binding.

Pillar 2: Functional Consequence of Binding - Coactivator/Corepressor Recruitment Assays

Ligand binding to a nuclear receptor induces a conformational change that modulates its interaction with coregulatory proteins (coactivators and corepressors), which in turn dictates the transcriptional output.[2][6][7] Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays are a powerful tool to quantify these ligand-dependent protein-protein interactions.

Causality Behind Experimental Choice: This assay provides a functional readout of the conformational changes induced by ligand binding. It directly measures the recruitment of coactivator peptides or the displacement of corepressor peptides, which is a critical step in nuclear receptor activation or repression.[8] This allows for the classification of the test compound as an agonist, antagonist, or inverse agonist.[9]

Experimental Protocol: TR-FRET Coactivator Recruitment Assay

  • Reagents:

    • GST-tagged nuclear receptor ligand-binding domain (LBD).

    • Europium-labeled anti-GST antibody.

    • Biotinylated coactivator peptide (containing an LXXLL motif, e.g., from SRC-1/NCoA1).[10][11]

    • Streptavidin-Allophycocyanin (SA-APC).

  • Assay Principle: In the presence of an agonist, the LBD undergoes a conformational change that promotes the binding of the coactivator peptide. This brings the Europium donor and the APC acceptor into close proximity, resulting in a FRET signal.

  • Procedure:

    • Incubate the LBD, anti-GST-Eu, and SA-APC with varying concentrations of 9-cis-5,6-epoxy-RA.

    • Add the biotinylated coactivator peptide.

    • Measure the TR-FRET signal after incubation.

  • Data Analysis: Plot the TR-FRET ratio against the ligand concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

Expected Outcomes & Comparative Analysis:

LigandReceptor LBDExpected EC50 (nM)Interpretation
ATRA (Control) RARα1-50Agonist (Coactivator Recruitment)
9-cis-RA (Control) RXRα1-50Agonist (Coactivator Recruitment)
9-cis-5,6-epoxy-RA RARαTo be determinedA low EC50 indicates potent agonist activity.
9-cis-5,6-epoxy-RA RXRαTo be determinedA low EC50 indicates potent agonist activity.

A dose-dependent increase in the TR-FRET signal would classify 9-cis-5,6-epoxy-RA as an agonist for the tested receptor.

Pillar 3: Cellular Activity - Reporter Gene Assays

The ultimate validation of a nuclear receptor ligand is the demonstration of its ability to modulate gene expression in a cellular context.[12] Luciferase reporter gene assays are a widely used method for this purpose.[13][14]

Causality Behind Experimental Choice: This assay provides a biologically relevant readout of the entire signaling cascade, from ligand entry into the cell and nucleus to the receptor binding to DNA and activating transcription. It confirms that the biochemical interactions observed in vitro translate to a functional response in a living cell.

G cluster_0 Cellular Environment Ligand 9-cis-5,6-epoxy-RA Receptor RAR/RXR Heterodimer Ligand->Receptor Binding & Activation RARE Retinoic Acid Response Element (RARE) Receptor->RARE Binds to DNA Reporter Luciferase Gene Luciferase Luciferase Protein Reporter->Luciferase Transcription & Translation Light Light Emission Luciferase->Light Catalyzes Reaction

Caption: Workflow of a nuclear receptor reporter assay.

Experimental Protocol: Luciferase Reporter Assay

  • Cell Culture and Transfection:

    • Use a suitable cell line (e.g., HEK293T, CV-1) that has low endogenous nuclear receptor activity.

    • Co-transfect the cells with:

      • An expression vector for the full-length nuclear receptor (e.g., RARα and RXRα).

      • A reporter plasmid containing a luciferase gene downstream of a promoter with multiple copies of a Retinoic Acid Response Element (RARE).[15]

      • A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

  • Treatment: Treat the transfected cells with a range of concentrations of 9-cis-5,6-epoxy-RA. Include a known agonist (ATRA or 9-cis-RA) as a positive control and a vehicle-only control.

  • Lysis and Luminescence Measurement: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction of luciferase activity (relative to the vehicle control) against the ligand concentration to determine the EC50.

Expected Outcomes & Comparative Analysis:

Cell Line ContextLigandExpected EC50 (nM)Interpretation
RARα/RXRα transfected ATRA (Control)1-100Potent activation of RARE-driven transcription
RARα/RXRα transfected 9-cis-5,6-epoxy-RATo be determinedA low EC50 indicates potent cellular agonist activity.
RXRα homodimer transfected 9-cis-RA (Control)1-100Potent activation of RXRE-driven transcription
RXRα homodimer transfected 9-cis-5,6-epoxy-RATo be determinedA low EC50 indicates potent cellular agonist activity.

A significant, dose-dependent increase in luciferase activity would confirm that 9-cis-5,6-epoxy-RA can activate the RAR/RXR signaling pathway in a cellular setting.

Pillar 4: Orthogonal Validation - Native Mass Spectrometry

To provide an independent and direct measure of the ligand-receptor interaction, native mass spectrometry (MS) can be employed.[16][17] This technique allows for the study of non-covalent protein-ligand complexes in the gas phase.[18]

G cluster_0 Experimental Workflow node_A Incubate Receptor + 9-cis-5,6-epoxy-RA node_B Electrospray Ionization (Native Conditions) node_A->node_B node_C Mass Analyzer node_B->node_C node_D Detector node_C->node_D node_E Mass Spectrum node_D->node_E

Caption: Native mass spectrometry workflow for ligand binding.

Experimental Protocol: Native Mass Spectrometry

  • Sample Preparation: Incubate the purified nuclear receptor LBD with an equimolar or slight excess of 9-cis-5,6-epoxy-RA in a volatile buffer (e.g., ammonium acetate).

  • Mass Spectrometry: Introduce the sample into a mass spectrometer equipped for native MS using nano-electrospray ionization.[19] The instrument parameters must be optimized to preserve non-covalent interactions.

  • Data Analysis: Analyze the resulting mass spectrum. The presence of a peak corresponding to the mass of the receptor-ligand complex confirms binding. The relative intensities of the apo-receptor and the complex can provide an estimate of binding affinity.

Expected Outcomes & Comparative Analysis:

SampleExpected Mass (Daltons)Observed Mass (Daltons)Interpretation
Apo-RXRα LBD ~30,000To be measuredEstablishes the mass of the unbound receptor.
RXRα LBD + 9-cis-5,6-epoxy-RA Apo-mass + 316.4To be measuredA peak at this mass confirms a 1:1 stoichiometric complex.

The detection of a peak corresponding to the [Receptor + 9-cis-5,6-epoxy-RA] complex would provide unequivocal evidence of direct binding.

Synthesis and Conclusion

The validation of 9-cis-5,6-epoxy-RA as a bona fide nuclear receptor ligand requires a multi-faceted approach, where each experimental pillar provides a distinct yet complementary piece of evidence. A compelling case would be built on:

  • High-affinity binding demonstrated through competitive radioligand binding assays.

  • Functional agonism confirmed by the recruitment of coactivators in TR-FRET assays.

  • Cellular efficacy shown by the activation of a reporter gene in a relevant cellular model.

  • Direct physical interaction orthogonally validated by native mass spectrometry.

By systematically applying these self-validating experimental frameworks, researchers can move with confidence from a putative ligand to a well-characterized modulator of nuclear receptor signaling, paving the way for further investigation into its physiological roles and therapeutic potential.

References

  • Kojima, H., & Ito, A. (2015). Mass spectrometric analysis of protein–ligand interactions. Biophysical Reviews, 7(4), 439-446. [Link]

  • Apfel, C., Crettaz, M., Siegenthaler, G., & Hunziker, W. (1992). Analysis of the ligand-binding domain of human retinoic acid receptor alpha by site-directed mutagenesis. Journal of Biological Chemistry, 267(26), 18765-18772. [Link]

  • Zhu, M. M., Rempel, D. L., & Gross, M. L. (2005). Quantification of Protein−Ligand Interactions by Mass Spectrometry, Titration, and H/D Exchange: PLIMSTEX. Journal of the American Chemical Society, 127(4), 13129–13137. [Link]

  • Yan, Y., Chen, G., & Yang, Y. (2019). Advances in MS Based Strategies for Probing Ligand-Target Interactions: Focus on Soft Ionization Mass Spectrometric Techniques. Frontiers in Chemistry, 7, 72. [Link]

  • El-Baba, T. J., & Wilson, D. J. (2016). Automated Protein–Ligand Interaction Screening by Mass Spectrometry. Analytical Chemistry, 88(1), 929-936. [Link]

  • Pacholarz, K. J., Garlish, R. A., Taylor, R. J., & Barran, P. E. (2012). Mass spectrometry based tools to investigate protein–ligand interactions for drug discovery. Analyst, 137(12), 2779-2790. [Link]

  • Rochel, N., & Moras, D. (2019). New structural insights into the control of the retinoic acid receptors RAR/RXR by DNA, ligands, and transcriptional coregulators. Nucleic Acids Research, 47(22), 11637–11651. [Link]

  • Bourguet, W., Ruff, M., Chambon, P., Gronemeyer, H., & Moras, D. (1995). Crystal structure of the human RXRα ligand-binding domain bound to its natural ligand: 9-cis retinoic acid. The EMBO Journal, 14(21), 5245–5255. [Link]

  • Apfel, C., Crettaz, M., Siegenthaler, G., & Hunziker, W. (1992). Analysis of the ligand-binding domain of human retinoic acid receptor alpha by site-directed mutagenesis. The Journal of biological chemistry, 267(26), 18765–18772. [Link]

  • Wikipedia contributors. (2024, January 29). Retinoic acid receptor. In Wikipedia, The Free Encyclopedia. [Link]

  • Nakajima, M., Mizuguchi, J., & Yokoi, T. (2018). Development of an adenovirus-mediated reporter assay system to detect a low concentration of retinoic acid in MCF-7 cells. The Journal of Toxicological Sciences, 43(11), 665–672. [Link]

  • Proteopedia. (2023). Retinoid X receptor. [Link]

  • Rochel, N., & Moras, D. (2025). New structural insights into the control of the retinoic acid receptors RAR/RXR by DNA, ligands and transcriptional coregulators. bioRxiv. [Link]

  • Dawson, M. I., & Xia, Z. (2012). The Retinoid X Receptors and Their Ligands. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(1), 21–56. [Link]

  • Indigo Biosciences. (n.d.). Human RARα Reporter Assay Kit. [Link]

  • NuRCaMeIn. (n.d.). RXR (RETINOID X RECEPTOR). [Link]

  • Eurofins Discovery. (n.d.). NHR In Vitro Assays & Profiling - Binding & Functional. [Link]

  • Wikipedia contributors. (2023, December 14). Nuclear receptor coregulators. In Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (n.d.). Ribbon display of the human retinoid X receptor (RXR) ligand-binding... [Link]

  • Levin, A. A., Sturzenbecker, L. J., Kazmer, S., Bosakowski, T., Huselton, C., Allenby, G., Speck, J., Kratzeisen, C., Rosenberger, M., Lovey, A., & Grippo, J. F. (1992). 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha. Nature, 355(6358), 359–361. [Link]

  • Heyman, R. A., Mangelsdorf, D. J., Dyck, J. A., Stein, R. B., Eichele, G., Evans, R. M., & Thaller, C. (1992). 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor. Cell, 68(2), 397–406. [Link]

  • Stayrook, K. R., et al. (2026). In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands. bioRxiv. [Link]

  • de Vera, I. M. S., et al. (2016). A Novel Mechanism of Coactivator Recruitment by the Nurr1 Nuclear Receptor. Journal of Biological Chemistry, 291(29), 15038–15051. [Link]

  • Novac, N., & Heinzel, T. (2004). Structural Overview of the Nuclear Receptor Superfamily: Insights into Physiology and Therapeutics. Annual Review of Pharmacology and Toxicology, 44, 335–363. [Link]

  • Allenby, G., et al. (1994). Binding of 9-cis-retinoic acid and all-trans-retinoic acid to retinoic acid receptors alpha, beta, and gamma. Retinoic acid receptor gamma binds all-trans-retinoic acid preferentially over 9-cis-retinoic acid. Journal of Biological Chemistry, 269(24), 16689–16695. [Link]

  • Rastinejad, F., et al. (2013). Understanding Nuclear Receptor Form and Function Using Structural Biology. Annual Review of Biophysics, 42, 289–313. [Link]

  • de Vries, M. A., et al. (2018). Profiling of 3696 Nuclear Receptor–Coregulator Interactions: A Resource for Biological and Clinical Discovery. Molecular Endocrinology, 32(4), 421–434. [Link]

  • Schug, J., et al. (2007). A transgenic reporter mouse model for in vivo assessment of retinoic acid receptor transcriptional activation. International Journal for Vitamin and Nutrition Research, 77(3), 163-172. [Link]

  • Heyman, R. A., et al. (1992). 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor. Cell, 68(2), 397-406. [Link]

  • Molsyns. (n.d.). 5,6-Epoxy-9-Cis-Retinoic Acid. [Link]

  • Ye, L., et al. (2008). Quantification of Ligand-Regulated Nuclear Receptor Corepressor and Coactivator Binding, Key Interactions Determining Ligand Potency and Efficacy for Thyroid Hormone Receptor. Molecular Pharmacology, 74(3), 735–746. [Link]

  • Hughes, T. S., et al. (2020). Ligand efficacy shifts a nuclear receptor conformational ensemble between transcriptionally active and repressive states. Nature Communications, 11, 3358. [Link]

  • Daicel Pharma Standards. (n.d.). 5,6-Epoxy-9-Cis-Retinoic Acid. [Link]

  • Woo, S., et al. (1997). Synthesis of 9‐cis‐retinoic acid and C‐20‐[3H3C]. Journal of Labelled Compounds and Radiopharmaceuticals, 39(6), 489-497. [Link]

  • McCormick, A. M., Napoli, J. L., Schnoes, H. K., & DeLuca, H. F. (1978). Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid. Biochemistry, 17(19), 4085–4090. [Link]

Sources

Safety Operating Guide

A Researcher's Definitive Guide: Proper Disposal Procedures for 9-cis-5,6-Epoxy-5,6-dihydro-retinoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety and regulatory compliance. The handling and disposal of specialized reagents like 9-cis-5,6-Epoxy-5,6-dihydro-retinoic Acid demand a meticulous and informed approach. This guide moves beyond a simple checklist, providing a deep, procedural framework grounded in regulatory standards and field-proven best practices. Our goal is to ensure that from the moment waste is generated to its final disposal, every step is deliberate, safe, and justifiable.

Hazard Profile and Risk Assessment: Understanding the "Why"

9-cis-5,6-Epoxy-5,6-dihydro-retinoic Acid is a metabolite and derivative of retinoic acid. While comprehensive toxicological data for this specific epoxide metabolite is limited, the known hazards of its parent compounds and similar structures necessitate treating it with significant caution. Safety Data Sheets (SDS) for related retinoic acid compounds classify them as hazardous, primarily due to reproductive toxicity.[1][2] Therefore, the foundational principle for its disposal is to manage it as regulated hazardous waste.

Core Rationale: The potential for reproductive harm and irritation means that uncontrolled release into the environment or accidental exposure poses a significant risk.[1] Standard laboratory disposal protocols are designed to contain these risks, protecting both personnel and the ecosystem.

Hazard ClassificationCategoryAssociated Risk
Reproductive Toxicity Category 1A / 1BMay damage fertility or the unborn child[1][2]
Acute Toxicity (Oral) Category 4Harmful if swallowed
Skin Corrosion/Irritation Category 2Causes skin irritation[3]
Specific Target Organ Toxicity Category 3May cause respiratory irritation[1]

The Regulatory Landscape: EPA, RCRA, and Your Laboratory

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] This framework establishes a "cradle-to-grave" management system for hazardous waste. Laboratories are typically categorized based on the quantity of hazardous waste they generate per month, which dictates specific storage and handling requirements.[4][6]

  • Waste Generator Status: Your institution will be classified as a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG).[6] These classifications determine the maximum amount of waste you can accumulate on-site and the timeframe for its removal.

  • Academic Laboratories (Subpart K): Many academic and research institutions operate under a specific set of rules, 40 CFR Part 262, Subpart K, which provides an alternative, more flexible set of regulations better suited to the laboratory environment.[4][7][8]

Regardless of your institution's specific status, the core principles of waste identification, segregation, safe storage, and proper disposal remain universal. Crucially, hazardous chemicals like 9-cis-5,6-Epoxy-5,6-dihydro-retinoic Acid must never be poured down the drain. [9]

Core Disposal Protocol: A Step-by-Step Methodology

This protocol ensures a self-validating system where each step logically follows from the principles of safety and regulatory compliance.

Step 1: Waste Segregation at the Source

Proper disposal begins the moment waste is generated. To prevent dangerous reactions and ensure proper disposal pathways, immediate and correct segregation is paramount.[10][11]

  • Solid Waste: This includes the neat compound, any contaminated personal protective equipment (PPE) such as gloves and weigh boats, and contaminated consumables like pipette tips. This waste stream should be collected in a designated solid hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution is considered hazardous waste. This must be collected in a separate, compatible liquid waste container. Never mix incompatible waste streams. For example, chlorinated solvents must be kept separate from non-chlorinated solvents.[10]

  • Sharps Waste: Needles, syringes, or contaminated glassware that could puncture a waste bag must be placed in a designated sharps container.

Generate Waste Generated (Contaminated with 9-cis-5,6-Epoxy...) Is_Sharp Is it a sharp? (Needle, broken glass) Generate->Is_Sharp Is_Liquid Is it liquid? Is_Sharp->Is_Liquid No Sharps_Container Puncture-Proof Sharps Container Is_Sharp->Sharps_Container Yes Solid_Waste Solid Waste Container (e.g., contaminated gloves, tubes) Is_Liquid->Solid_Waste No Liquid_Waste Liquid Waste Container (e.g., solvent solutions) Is_Liquid->Liquid_Waste Yes SAA Place in Designated Satellite Accumulation Area Solid_Waste->SAA Liquid_Waste->SAA Sharps_Container->SAA Spill Spill Occurs Alert Alert Area Personnel Spill->Alert Assess Assess Risk (Small & Contained?) Alert->Assess Evacuate Evacuate & Call EH&S Assess->Evacuate No PPE Don Appropriate PPE (Goggles, Double Gloves, Lab Coat) Assess->PPE Yes Contain Contain Spill (Prevent dust generation) PPE->Contain Cleanup Collect Material & Debris Contain->Cleanup Package Place in Sealed Container Cleanup->Package Label Label as Hazardous Waste Package->Label Dispose Place in SAA for Disposal Label->Dispose

Caption: Spill Response Protocol Flowchart.

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. [12]* Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. [1]* Inhalation: Move to fresh air immediately. [1]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. [12] In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel. [1]

Waste Minimization: A Proactive Approach

The most effective disposal strategy is to minimize waste generation from the outset. This is not only environmentally responsible but also cost-effective.

  • Source Reduction: Purchase only the quantity of chemical needed for your experiments. [9]* Scale Reduction: Where possible, reduce the scale of experiments to use smaller quantities of material. [9]* Inventory Management: Maintain a current chemical inventory to avoid ordering duplicates and to track expiration dates. [10] By adhering to these detailed procedures, you build a culture of safety and responsibility within your laboratory. This ensures that your research advances knowledge without compromising the well-being of your team or the environment.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from Ace Waste. [Link]

  • Justrite. (2018). How to Manage Chemical Waste Disposal in Academic Labs. Retrieved from Justrite. [Link]

  • ACTenviro. (2024). Best Practices for Laboratory Waste Management. Retrieved from ACTenviro. [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from University of Pennsylvania. [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health. [Link]

  • Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from OSHA. [Link]

  • Yodaiken, R. E., & Bennett, D. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy, 43(5), 1193–1204. [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from EPA. [Link]

  • PubMed. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Retrieved from PubMed. [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from GAIACA. [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from ACS. [Link]

  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from MLO. [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from OSHA. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Retinol. Retrieved from Carl ROTH. [Link]

  • Pan American Health Organization. (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Retrieved from PAHO. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.